molecular formula C22H19Cl2N3O B5181399 2-(2-chlorophenyl)-N-(2-ethoxyphenyl)-4-quinazolinamine hydrochloride

2-(2-chlorophenyl)-N-(2-ethoxyphenyl)-4-quinazolinamine hydrochloride

货号 B5181399
分子量: 412.3 g/mol
InChI 键: QKTKFFKPRWMCQX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-chlorophenyl)-N-(2-ethoxyphenyl)-4-quinazolinamine hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as erlotinib hydrochloride, and it is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). In

作用机制

Erlotinib hydrochloride works by binding to the ATP-binding site of the 2-(2-chlorophenyl)-N-(2-ethoxyphenyl)-4-quinazolinamine hydrochloride, which prevents the receptor from phosphorylating downstream signaling molecules. This ultimately leads to inhibition of cell proliferation and induction of apoptosis. In addition to its effects on the 2-(2-chlorophenyl)-N-(2-ethoxyphenyl)-4-quinazolinamine hydrochloride, erlotinib hydrochloride has also been shown to inhibit other receptor tyrosine kinases, such as HER2 and HER4.
Biochemical and Physiological Effects
Erlotinib hydrochloride has a number of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to inhibit angiogenesis and tumor invasion. Erlotinib hydrochloride has also been shown to have effects on the immune system, including modulation of cytokine production and activation of T cells.

实验室实验的优点和局限性

Erlotinib hydrochloride has a number of advantages and limitations for lab experiments. One advantage is its potency as an 2-(2-chlorophenyl)-N-(2-ethoxyphenyl)-4-quinazolinamine hydrochloride inhibitor, which makes it a valuable tool for studying the role of the 2-(2-chlorophenyl)-N-(2-ethoxyphenyl)-4-quinazolinamine hydrochloride in cancer and other diseases. However, erlotinib hydrochloride has also been shown to have off-target effects on other receptor tyrosine kinases, which can complicate data interpretation. In addition, erlotinib hydrochloride has a relatively short half-life, which can make it difficult to maintain consistent drug exposure in cell culture and animal studies.

未来方向

There are a number of future directions for research on erlotinib hydrochloride. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the identification of biomarkers that can predict response to erlotinib hydrochloride and other 2-(2-chlorophenyl)-N-(2-ethoxyphenyl)-4-quinazolinamine hydrochloride inhibitors. Additionally, there is ongoing research into the mechanisms of resistance to 2-(2-chlorophenyl)-N-(2-ethoxyphenyl)-4-quinazolinamine hydrochloride inhibitors, which may lead to the development of new therapeutic strategies.

合成方法

Erlotinib hydrochloride is synthesized through a multi-step process that involves the reaction of various reagents and solvents. The synthesis typically begins with the reaction of 2-chloroaniline and ethyl 2-bromobenzoate to form 2-(2-chlorophenyl)-N-(2-ethoxyphenyl)acetamide. This intermediate is then reacted with 4-chloro-6,7-dimethoxyquinazoline to form erlotinib hydrochloride. The final product is typically purified through crystallization and recrystallization.

科学研究应用

Erlotinib hydrochloride has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of the 2-(2-chlorophenyl)-N-(2-ethoxyphenyl)-4-quinazolinamine hydrochloride, which is a receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, and survival. Dysregulation of the 2-(2-chlorophenyl)-N-(2-ethoxyphenyl)-4-quinazolinamine hydrochloride has been implicated in the development and progression of various types of cancer, making it an attractive target for cancer therapy. Erlotinib hydrochloride has been shown to have potent anti-tumor activity in preclinical studies, and it is currently approved for the treatment of non-small cell lung cancer.

属性

IUPAC Name

2-(2-chlorophenyl)-N-(2-ethoxyphenyl)quinazolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O.ClH/c1-2-27-20-14-8-7-13-19(20)25-22-16-10-4-6-12-18(16)24-21(26-22)15-9-3-5-11-17(15)23;/h3-14H,2H2,1H3,(H,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTKFFKPRWMCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6551552

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。